REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([OH:13])=O)=[CH:7][N:6]=1)=[O:4].S(Cl)([Cl:16])=O>>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([Cl:16])=[O:13])=[CH:7][N:6]=1)=[O:4]
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Name
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material ( 10(c) )
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1)C(=O)O
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
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Type
|
TEMPERATURE
|
Details
|
the mixture refluxed gently for 2.5 hours
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Duration
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2.5 h
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Type
|
CUSTOM
|
Details
|
The excess thionyl chloride was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residual solid azeotroped with toluene (2×25 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(C=C1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |